1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylphenylamine and sodium azide.
Cycloaddition Reaction: The key step is a Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the triazole derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while reduction could produce a triazole amine.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its biological activity.
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine: The free base form without the hydrochloride salt.
Uniqueness: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain pharmaceutical formulations and research applications.
Biological Activity
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is a synthetic compound characterized by a triazole ring, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antifungal, antibacterial, and anticancer agent. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its biological activity and pharmacokinetic properties.
Structural Characteristics
The structural formula of this compound is represented as follows:
This compound features:
- A triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms.
- A 3-fluoro-5-methylphenyl substituent that influences the compound's interaction with biological targets.
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity. The presence of fluorine enhances the compound's membrane permeability and metabolic stability, which are crucial for antifungal efficacy. Compounds structurally similar to this compound have shown promising results against various fungal strains.
Antibacterial Activity
Triazole compounds have also been reported to possess antibacterial properties. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis. Studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth is particularly noteworthy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Research indicates that compounds with similar structures can modulate signaling pathways such as the Notch-Akt pathway, which is critical in cancer progression.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride | Methyl group on triazole | Inhibitor of histone lysine demethylase KDM4C |
5-Fluoro-1H-1,2,3-triazole | Fluorine substitution on triazole | Antimicrobial properties |
5-Amino-[1-(3,5-dichloro)benzyl]-triazole | Amino group and dichloro substitution | Potential anticancer agent |
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVILLKPDQQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.